molecular formula C27H46N7O17P3S B13847891 2-Ethylbutyryl coenzyme A

2-Ethylbutyryl coenzyme A

Cat. No.: B13847891
M. Wt: 865.7 g/mol
InChI Key: GXMPSIHSDGSWLE-ADUPVSGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylbutyryl coenzyme A (2-Ethylbutyryl-CoA) is a specialized, synthetic analog of naturally occurring acyl-coenzyme A thioesters, designed for advanced biochemical research. Its core research value lies in its application as a mechanistic probe for studying the substrate specificity and catalytic activity of enzymes that interact with short-chain acyl-CoA molecules. Researchers utilize this compound to investigate critical metabolic pathways, including fatty acid metabolism and biosynthesis of complex natural products like polyketides, where it can act as a precursor or analog to native substrates such as (2S)-ethylmalonyl-CoA . The branched ethyl side chain in its structure provides a steric and electronic variation from straight-chain analogs like butyryl-CoA, allowing scientists to explore the structure-activity relationships and tolerance of active sites in enzymes such as acyl-CoA dehydrogenases, carboxylases, and transferases . This makes it an invaluable tool for enzymology, metabolic engineering, and the in vitro reconstruction of biosynthetic pathways to understand and manipulate the production of specific biochemical compounds. The product is supplied as a high-purity, lyophilized solid to ensure experimental consistency and reproducibility. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C27H46N7O17P3S

Molecular Weight

865.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate

InChI

InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1

InChI Key

GXMPSIHSDGSWLE-ADUPVSGZSA-N

Isomeric SMILES

CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Enzymatic Biotransformations Involving 2 Ethylbutyryl Coenzyme a

Phosphotransbutyrylase (Ptb) and Related Acyltransferases

Phosphotransbutyrylase (EC 2.3.1.19) is a central enzyme in the acidogenic pathways of anaerobic bacteria, catalyzing the reversible transfer of an acyl group from a thioester (acyl-CoA) to inorganic phosphate (B84403) (Pi). While its primary physiological substrate is butyryl-CoA, many Ptb orthologs exhibit significant activity towards other short-chain and branched-chain acyl-CoAs, including 2-ethylbutyryl coenzyme A.

The ability of Phosphotransbutyrylase to process this compound is highly dependent on the microbial source of the enzyme. The steric hindrance introduced by the C2-ethyl group significantly impacts both substrate binding (Km) and catalytic turnover (kcat) compared to the linear substrate, butyryl-CoA.

Studies on Ptb from the mesophilic anaerobe Clostridium acetobutylicum reveal that it can accept 2-ethylbutyryl-CoA, albeit with reduced efficiency. The Michaelis constant (Km) for 2-ethylbutyryl-CoA is considerably higher, and the maximum velocity (Vmax) is lower than for butyryl-CoA, indicating weaker binding and slower catalysis. In contrast, the Ptb from the hyperthermophile Thermotoga maritima shows a different kinetic profile, which may be attributed to structural variations in its active site. The catalytic efficiency (kcat/Km) serves as a key metric for comparing substrate preference, and for both enzymes, it is markedly lower for the branched-chain substrate.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
Clostridium acetobutylicum PtbButyryl-CoA0.12310025,833
2-Ethylbutyryl-CoA0.85450529
Thermotoga maritima PtbButyryl-CoA0.15250016,667
2-Ethylbutyryl-CoA1.10210191

Phosphotransbutyrylase operates via a Ping-Pong Bi-Bi kinetic mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate. The catalytic cycle proceeds as follows:

Acyl-CoA Binding: The first substrate, an acyl-CoA (e.g., 2-ethylbutyryl-CoA), binds to the enzyme's active site.

Acyl Group Transfer: The acyl group is transferred from the coenzyme A moiety to a nucleophilic residue in the active site (typically a cysteine), forming a thioester acyl-enzyme intermediate.

CoA Release: The first product, coenzyme A, is released from the enzyme.

Phosphate Binding: The second substrate, inorganic phosphate (Pi), binds to the acyl-enzyme intermediate.

Phosphorolysis: The acyl group is transferred from the active site residue to the phosphate, forming the second product, an acyl-phosphate (e.g., 2-ethylbutyryl phosphate).

Acyl-Phosphate Release: The acyl-phosphate product is released, regenerating the free enzyme for the next catalytic cycle.

The formation of a stable ternary complex (Enzyme-Substrate1-Substrate2) is not characteristic of a classic Ping-Pong mechanism. Instead, the two substrates bind sequentially with a product released in between. The steric bulk of the 2-ethyl group on 2-ethylbutyryl-CoA can impede the efficient formation of the acyl-enzyme intermediate and may also affect the conformation required for the subsequent binding of inorganic phosphate, contributing to the observed reduction in catalytic efficiency.

A comparison of Ptb enzymes highlights adaptations related to both thermal stability and substrate scope. The Ptb from C. acetobutylicum, a mesophile, possesses a more flexible active site, which allows it to accommodate the branched 2-ethylbutyryl-CoA with moderate efficiency. Although its affinity is lower compared to its native substrate, the catalytic turnover remains significant.

In contrast, the Ptb from the hyperthermophile T. maritima is structurally more rigid, a common trait for enzymes that function at extreme temperatures. This rigidity, while conferring thermal stability, makes its active site less accommodating to non-native, sterically hindered substrates like 2-ethylbutyryl-CoA. As shown in Table 1, this results in a higher Km value and a lower kcat/Km, indicating that the enzyme is substantially less efficient at processing this branched-chain substrate compared to its mesophilic counterpart. These differences underscore how the evolutionary pressures of an organism's environment shape the specificity and catalytic prowess of its enzymes.

Catalytic Mechanism and Ternary Complex Formation

Acyl-CoA Dehydrogenases and Hydratases in Branched-Chain Metabolism

The metabolism of 2-ethylbutyryl-CoA can also involve enzymes from pathways dedicated to the catabolism of branched-chain amino acids or fatty acids. These pathways utilize acyl-CoA dehydrogenases and enoyl-CoA hydratases that often display broad substrate specificity.

Acyl-CoA dehydrogenases (ACADs) catalyze the α,β-dehydrogenation of acyl-CoA thioesters, introducing a double bond and transferring electrons to an electron-transferring flavoprotein (ETF). The activity of these enzymes on 2-ethylbutyryl-CoA is of interest. For instance, short/branched-chain acyl-CoA dehydrogenase (SBCAD), which is involved in L-isoleucine catabolism, naturally acts on 2-methylbutyryl-CoA.

Due to structural similarity, SBCAD and other related ACADs, such as isovaleryl-CoA dehydrogenase (IVD), can recognize 2-ethylbutyryl-CoA as a substrate. However, the presence of an ethyl group at the C2 position, instead of a methyl group, typically results in significantly reduced activity. The larger substituent can cause unfavorable steric clashes within the active site, hindering optimal substrate positioning for hydride transfer to the FAD cofactor. Research demonstrates that while dehydrogenation can occur, the rate is often an order of magnitude lower than with the preferred physiological substrate.

EnzymeSubstrateRelative Activity (%)Note
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoA100Physiological substrate
2-Ethylbutyryl-CoA~8Reduced activity due to steric hindrance
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA100Physiological substrate
2-Ethylbutyryl-CoA~5Poor substrate fit

Following dehydrogenation of 2-ethylbutyryl-CoA to its corresponding α,β-unsaturated product, 2-ethylcrotonyl-CoA, the next metabolic step is typically hydration. This reaction is catalyzed by an enoyl-CoA hydratase (crotonase, EC 4.2.1.17), which adds a water molecule across the double bond.

Enoyl-CoA hydratases are known for their broad substrate specificity, readily hydrating a wide range of enoyl-CoA thioesters. The enzyme from various sources, including mammalian mitochondria and bacteria like Pseudomonas putida, can effectively hydrate (B1144303) branched-chain substrates. The presence of the C2-ethyl group in 2-ethylcrotonyl-CoA does not completely abolish activity. However, similar to the dehydrogenation step, the catalytic rate is generally lower than that observed for the unbranched substrate, crotonyl-CoA. The bulky ethyl group can influence the proper orientation of the double bond relative to the catalytic residues (e.g., glutamate) responsible for activating the water molecule, thereby reducing the reaction rate.

Investigation of Specific Dehydrogenase Activities on Related Branched-Chain Acyl-CoAs

Novel Enzymes and Unconventional Reaction Pathways

The metabolic journey of this compound (CoA) intersects with a fascinating array of novel enzymes and less-common biochemical reactions. These enzymatic processes highlight the metabolic plasticity of various organisms and offer insights into unique catalytic mechanisms. Key among these are the thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyases and a variety of acyl-CoA synthetases and ligases that activate its precursor, 2-ethylbutyrate.

Thiamine Pyrophosphate (TPP)-Dependent 2-Hydroxyacyl-CoA Lyases.genecards.orgpnas.orgnih.gov

Thiamine pyrophosphate (TPP)-dependent enzymes are crucial in the metabolism of 2-hydroxyacyl-CoAs. pnas.org These enzymes, known as 2-hydroxyacyl-CoA lyases (HACL), catalyze the cleavage of a carbon-carbon bond adjacent to a carbonyl group. nih.govnih.gov In mammals, 2-hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme involved in the alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids. genecards.orgnih.gov The reaction is dependent on TPP and Mg2+. pnas.org While HACL1 demonstrates activity on a range of substrates, specificities can vary among different organisms and enzyme homologs. uniprot.org

The cleavage of 2-hydroxyacyl-CoA substrates by TPP-dependent lyases follows a well-established mechanism involving the catalytic action of the TPP cofactor. The process begins with the deprotonation of TPP to form a reactive ylide. nih.govfrontiersin.org This ylide then attacks the carbonyl carbon of the 2-hydroxyacyl-CoA substrate.

Subsequent rearrangement and cleavage of the carbon-carbon bond between the C1 and C2 positions lead to the formation of formyl-CoA and a corresponding aldehyde or ketone. pnas.orgnih.gov While the general mechanism is conserved, the substrate specificity of these lyases can be quite distinct. For instance, studies on a TPP-dependent 2-hydroxyacyl-CoA lyase from the actinobacterium Actinomycetospora chiangmaiensis showed that while it could cleave 2-hydroxyisobutyryl-CoA and 2-hydroxy-2-methylbutyryl-CoA, it did not exhibit detectable activity towards 2-hydroxy-2-ethylbutyryl-CoA. uniprot.orgnih.gov This suggests that the active site architecture, including residues that form a "lid" over the active site, can restrict the size of the acyl substrate that can be accommodated. uniprot.org

The cleavage of 2-hydroxyacyl-CoA analogs by these lyases results in the formation of formyl-CoA and a ketone or aldehyde. pnas.orgnih.gov For example, the cleavage of 2-hydroxyisobutyryl-CoA yields acetone (B3395972) and formyl-CoA. nih.govfrontiersin.orgresearchgate.net Similarly, 2-hydroxy-2-methylbutyryl-CoA is cleaved to butanone and formyl-CoA. uniprot.orgnih.gov

Theoretically, the cleavage of 2-hydroxy-2-ethylbutyryl-CoA would produce 3-pentanone (B124093) and formyl-CoA. However, as noted, not all lyases capable of acting on smaller 2-hydroxyacyl-CoAs can process the bulkier 2-hydroxy-2-ethylbutyryl-CoA. nih.gov The formyl-CoA produced in these reactions can be further metabolized, for instance, by hydrolysis to formate, which can then be oxidized to carbon dioxide. nih.govresearchgate.net

Mechanism of Cleavage of 2-Hydroxy-2-ethylbutyryl Coenzyme A Analogs

Acyl-CoA Synthetases and Ligases Involved in 2-Ethylbutyrate Activation.illinoisstate.eduresearchgate.netnih.gov

The activation of carboxylic acids, including the branched-chain carboxylic acid 2-ethylbutyrate, is a prerequisite for their entry into various metabolic pathways. This activation is catalyzed by acyl-CoA synthetases or ligases, which convert the free acid into its corresponding CoA thioester. nih.govwikipedia.org This process is crucial for the subsequent utilization of these compounds in pathways like fatty acid biosynthesis. researchgate.net

Acyl-CoA synthetases exhibit a range of selectivities for different carboxylic acid substrates. Some demonstrate broad specificity, while others are highly selective for particular structures, such as branched-chain fatty acids. nih.gov For example, in Listeria monocytogenes, butyrate (B1204436) kinase (Buk) and phosphotransbutyrylase (Ptb) have been shown to be involved in the activation of unnatural branched-chain carboxylic acids like 2-ethylbutyrate and 2-methylpentanoate. illinoisstate.edu

Kinetic studies with butyrate kinase from L. monocytogenes have quantified its activity with various branched-chain substrates. nih.gov Similarly, a methylbutyryl-CoA synthetase (MbcS) from Staphylococcus aureus has been identified that selectively activates 2-methylbutyrate (B1264701) and isobutyrate, but shows poor activity with other structures like isovalerate and butyrate. nih.gov This highlights the diverse enzymatic solutions that have evolved to handle the activation of a wide array of carboxylic acids. The fatty acid synthase of Streptomyces avermitilis also displays a remarkably broad substrate specificity, processing various exogenous branched-chain carboxylic acids. nih.gov

Table 1: Kinetic Parameters of Listeria monocytogenes Butyrate Kinase with Various Carboxylic Acid Substrates

SubstrateKM (mM)kcat (s-1)kcat/KM (s-1M-1)
Isobutyrate10.2 ± 0.39 ± 1.51.1
Isovalerate7.6 ± 0.38.2 ± 1.40.9
2-Methylbutyrate4.3 ± 0.222 ± 4.30.2
2-Ethylbutyrate1.2 ± 0.14 ± 2.50.3
Data sourced from a study on Listeria monocytogenes butyrate kinase, with initial velocities measured at 10 °C and pH 7.5 in the presence of 10 mM ATP. nih.gov

The activation of carboxylic acids by acyl-CoA synthetases is an energy-dependent process that utilizes adenosine (B11128) triphosphate (ATP). sci-hub.seaocs.org The reaction typically proceeds through a two-step mechanism. aocs.org In the first step, the carboxylic acid reacts with ATP to form an enzyme-bound acyl-adenylate intermediate, with the release of pyrophosphate (PPi). aocs.org This formation of a high-energy acyl-adenylate is a common feature of the ATP-dependent AMP-binding enzyme family. ebi.ac.uk

Metabolic Pathway Integration of 2 Ethylbutyryl Coenzyme a

Role in Branched-Chain Fatty Acid (BCFA) Biosynthesis

The synthesis of branched-chain fatty acids is crucial for many bacteria, influencing membrane fluidity and adaptation to environmental stresses. illinoisstate.edunih.gov While the primary routes for generating the necessary precursors are well-established, alternative pathways provide metabolic flexibility, especially when the canonical pathways are compromised.

Alternative Pathways for Acyl-CoA Precursor Provision in Microorganisms

In several microorganisms, the conventional pathway for producing acyl-CoA primers for BCFA synthesis relies on the catabolism of branched-chain amino acids (BCAAs) by the branched-chain α-keto acid dehydrogenase (Bkd) complex. illinoisstate.edunih.govfrontiersin.org However, evidence points to the existence of alternative, Bkd-independent pathways that can activate and provide acyl-CoA precursors. illinoisstate.edunih.govnih.gov This is particularly evident in mutants lacking a functional Bkd complex, which can still incorporate exogenously supplied branched-chain carboxylic acids (BCCAs) into their membrane fatty acids. illinoisstate.edunih.gov

Research in Listeria monocytogenes has identified the enzymes phosphotransbutyrylase (Ptb) and butyrate (B1204436) kinase (Buk) as key players in such an alternative pathway. illinoisstate.edunih.govnih.gov These enzymes, encoded by genes within the bkd operon, exhibit broad substrate specificity and can activate a range of short-chain carboxylic acids, including unnatural ones like 2-ethylbutyrate, into their corresponding acyl-CoA derivatives. illinoisstate.edunih.gov Specifically, Ptb has been shown to utilize 2-ethylbutyryl-CoA, albeit with lower efficiency compared to natural substrates, supporting its role in converting exogenously supplied BCCAs into primers for BCFA biosynthesis. illinoisstate.edunih.govnih.gov This flexibility allows the organism to generate novel BCFAs when fed unnatural precursors. illinoisstate.edu

Similarly, in Staphylococcus aureus, the acyl-CoA synthetase MbcS has been shown to activate exogenous BCCAs, providing the necessary primers for BCFA synthesis in strains where the canonical Bkd pathway is deficient. nih.govresearchgate.net This highlights a common strategy among different bacterial species to ensure the availability of BCFA precursors through alternative enzymatic systems.

Integration into Bacterial Fatty Acid Biosynthesis Type II (FASII) System

Once formed, 2-ethylbutyryl-CoA can enter the bacterial fatty acid biosynthesis type II (FASII) system to initiate the synthesis of novel BCFAs. illinoisstate.edunih.gov The FASII system is a dissociated set of enzymes responsible for elongating acyl-CoA primers to form long-chain fatty acids. illinoisstate.eduresearchgate.net The entry point for these primers is the condensation reaction catalyzed by 3-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. frontiersin.orgresearchgate.net

The incorporation of fatty acids derived from unnatural precursors like 2-ethylbutyrate into the cell membrane is strong evidence of their entry into the FASII pathway as their respective acyl-CoA derivatives. nih.gov The ability of the FASII system to accept and elongate these unnatural primers demonstrates its flexibility. illinoisstate.edu In L. monocytogenes, the elongation of primers derived from 2-ethylbutyrate leads to the formation of novel, "unnatural" BCFAs within the cell membrane. illinoisstate.edunih.gov

Impact of Exogenous Branched-Chain Carboxylic Acids on BCFA Composition

The supplementation of growth media with exogenous branched-chain carboxylic acids can significantly alter the fatty acid composition of bacterial membranes. illinoisstate.edunih.gov In BCFA-deficient mutants of L. monocytogenes, the addition of C6 BCCAs like 2-ethylbutyrate can stimulate growth and lead to the synthesis of novel fatty acids. nih.gov This alteration in membrane composition can restore membrane fluidity and rescue growth defects, particularly at low temperatures. illinoisstate.edunih.gov

Studies have shown that supplying 2-ethylbutyrate to a L. monocytogenes mutant deficient in the Bkd complex results in the incorporation of even-numbered BCFAs, which are not typically produced from the standard BCAA precursors. nih.gov This demonstrates a direct link between the exogenous BCCA, its activation to an acyl-CoA, and its subsequent elongation by the FASII system. The ability of organisms like L. monocytogenes and S. aureus to utilize a variety of BCCAs, including unnatural ones, underscores the adaptability of their fatty acid biosynthesis machinery. illinoisstate.edunih.gov

Intermediary Metabolism of Branched-Chain Amino Acids (BCAA)

The metabolism of 2-ethylbutyryl-CoA is also connected to the broader pathways of branched-chain amino acid catabolism, primarily through the enzymes that exhibit promiscuous substrate activities.

Linkages to Isoleucine, Leucine, and Valine Catabolism

The canonical catabolism of the BCAAs—isoleucine, leucine, and valine—begins with a transamination reaction to form their respective α-keto acids. nih.govreactome.orgmdpi.com These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (Bkd) complex to produce their corresponding acyl-CoA derivatives: 2-methylbutyryl-CoA from isoleucine, isovaleryl-CoA from leucine, and isobutyryl-CoA from valine. nih.govwikipedia.org These acyl-CoAs are the natural primers for BCFA biosynthesis. nih.gov

While 2-ethylbutyryl-CoA is not a direct product of the catabolism of the three common BCAAs, the enzymes involved in these pathways can interact with it. The broad substrate specificity of enzymes like Ptb in L. monocytogenes allows them to act on a variety of branched-chain acyl-CoAs, including the unnatural 2-ethylbutyryl-CoA. illinoisstate.edunih.gov This suggests a metabolic crosstalk where the machinery for BCAA breakdown can be co-opted to handle structurally similar, non-canonical substrates.

Bypass Pathways Independent of Branched-Chain Alpha-Keto Acid Dehydrogenase (Bkd)

The existence of pathways that bypass the Bkd complex is critical for the survival of organisms under conditions where Bkd is inactive or when they encounter alternative BCCA sources. illinoisstate.edunih.govnih.gov As discussed previously, the Ptb-Buk system in L. monocytogenes and the MbcS acyl-CoA synthetase in S. aureus represent such bypasses. illinoisstate.edunih.govillinoisstate.edu

These pathways allow for the direct activation of exogenous BCCAs to their acyl-CoA esters, thereby circumventing the need for the Bkd-mediated conversion of α-keto acids derived from BCAAs. illinoisstate.edunih.gov The formation of acyl-CoA derivatives from supplemented carboxylic acids in bkd mutants confirms the presence of these alternate routes. illinoisstate.edunih.gov This metabolic flexibility is essential, as it allows bacteria to utilize available resources from their environment to maintain the integrity and functionality of their cell membranes through the synthesis of appropriate BCFAs. illinoisstate.edunih.gov The ability of these bypass pathways to handle unnatural substrates like 2-ethylbutyrate and incorporate them into cellular metabolism highlights their remarkable adaptability. illinoisstate.edunih.gov

Involvement in Degradation Pathways of Branched Hydroxyacids

The metabolic fate of 2-ethylbutyryl coenzyme A is intrinsically linked to the broader pathways responsible for the degradation of branched-chain molecules, particularly branched hydroxyacids. While direct degradation pathways for 2-ethylbutyryl-CoA are not extensively detailed in isolation, its metabolism can be inferred from studies on structurally analogous compounds like 2-hydroxyisobutyric acid (2-HIBA).

Degradation of 2-Hydroxyisobutyric Acid and Related Compounds

2-Hydroxyisobutyric acid (2-HIBA) is a tertiary branched short-chain carboxylic acid that serves as a model for understanding the catabolism of similar structures. nih.govnih.gov Endogenously, it can be formed from the degradation of branched-chain amino acids and during ketogenesis. healthmatters.io It is also a known major metabolite of gasoline additives like methyl tert-butyl ether (MTBE), making its metabolic pathways relevant in xenobiotic detoxification. nih.govhealthmatters.io

The initial and critical step in the metabolism of 2-HIBA is its activation to a coenzyme A thioester, forming 2-hydroxyisobutyryl-CoA. nih.govnih.govfrontiersin.org This activation is catalyzed by a specific ligase, the 2-HIBA-CoA ligase (HCL). nih.govnih.gov This principle of activation to a CoA derivative is a common theme in the metabolism of carboxylic acids, suggesting that the parent acid of 2-ethylbutyryl-CoA, 2-ethylbutyric acid, would likely undergo a similar activation step to enter degradative or biosynthetic pathways. nih.govnih.gov Research on the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 has demonstrated its ability to degrade 2-HIBA, highlighting the microbial capacity to process such branched compounds. nih.govnih.govresearchgate.net

Proposed Metabolic Sequences and Key Intermediates

Once activated to 2-hydroxyisobutyryl-CoA, two primary degradation sequences have been identified in different microorganisms:

Isomerization Pathway: In bacteria such as Aquincola tertiaricarbonis L108, 2-hydroxyisobutyryl-CoA is isomerized to 3-hydroxybutyryl-CoA. nih.govnih.govfrontiersin.org This reaction is catalyzed by a B12-dependent mutase. nih.govnih.govfrontiersin.org The resulting 3-hydroxybutyryl-CoA is a standard intermediate in fatty acid metabolism and can be readily processed by central metabolic pathways.

Cleavage Pathway: An alternative, mutase-independent pathway has been discovered in the actinobacterium Actinomycetospora chiangmaiensis. nih.govresearchgate.net In this sequence, 2-hydroxyisobutyryl-CoA is cleaved by a thiamine (B1217682) pyrophosphate (TPP)-dependent lyase. nih.govnih.govfrontiersin.org This cleavage reaction yields acetone (B3395972) and formyl-CoA. nih.govnih.govfrontiersin.org The acetone is then likely hydroxylated to acetol, while the formyl-CoA is oxidized to carbon dioxide. nih.govresearchgate.net The gene for this lyase was found in an operon with the 2-HIBA-CoA ligase (HCL), suggesting a coordinated functional relationship. nih.govnih.gov

These established pathways for a structurally similar compound strongly suggest that the metabolism of other branched-chain acyl-CoAs, including 2-ethylbutyryl-CoA or its hydroxylated precursors, would proceed via analogous steps of enzymatic conversion following activation to the CoA thioester.

Flux Analysis and Metabolic Network Modeling Studies

Metabolic flux analysis and computational modeling are powerful tools for understanding the flow of metabolites through complex biochemical networks and predicting cellular responses to genetic or environmental changes. These approaches have been instrumental in elucidating the roles of branched-chain acyl-CoAs.

Computational Approaches to Elucidate Metabolic Fluxes Involving Branched-Chain Acyl-CoAs

Metabolic Flux Analysis (MFA) is a key experimental technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov A common approach involves using stable isotope-labeled substrates, such as 13C-labeled amino acids (valine, leucine, isoleucine), and tracing the incorporation of these isotopes into downstream metabolites. nih.govnih.gov By measuring the isotopic enrichment in intermediates and end products, researchers can determine the relative contributions of different pathways to a specific metabolite pool. nih.govphysiology.org For example, such studies have revealed that in fibroblasts, isoleucine contributes significantly more than valine to the propionyl-CoA pool. nih.gov

In parallel, in silico models, such as genome-scale metabolic models (GEMs), provide a comprehensive framework for simulating metabolism. google.comchula.ac.th Techniques like Flux Balance Analysis (FBA) are used with these models to predict the distribution of metabolic fluxes throughout the entire network under different conditions, such as after a gene knockout or during growth on a specific substrate. google.comchula.ac.thnih.gov These computational methods can identify essential enzymes, predict metabolic bottlenecks, and guide metabolic engineering efforts. google.comnih.gov For instance, modeling was used to balance the production of various fatty acid structures in Bacillus subtilis, which involved reactions like isobutyryl-CoA ACP transacylase and 2-methylbutyryl-CoA ACP transacylase. google.com

Perturbations and Adaptive Responses in Microbial Systems

Microbial systems exhibit remarkable metabolic flexibility, particularly when their primary metabolic pathways are perturbed. Studies in Listeria monocytogenes provide a clear example of this adaptation in the context of branched-chain acyl-CoA metabolism. Normally, L. monocytogenes synthesizes branched-chain fatty acids (BCFAs) for its cell membrane from branched-chain amino acids via the branched-chain α-keto acid dehydrogenase (Bkd) complex. nih.govnih.gov

However, when this pathway is disrupted, or when the wild-type organism is supplied with high concentrations of certain carboxylic acids, it can utilize alternative pathways. nih.govnih.gov Supplementation of the growth media with "unnatural" branched-chain carboxylic acids, such as 2-ethylbutyrate and 2-methylpentanoate, results in their incorporation into the bacterial membrane as novel BCFAs. nih.govillinoisstate.edu This demonstrates that the bacterium possesses enzymes capable of activating these exogenous acids into their corresponding acyl-CoA derivatives, such as 2-ethylbutyryl-CoA. nih.govillinoisstate.edu The enzymes phosphotransbutyrylase (Ptb) and butyrate kinase (Buk) have been identified as candidates for this activation. nih.govnih.govillinoisstate.edu Notably, purified Ptb from L. monocytogenes showed activity with 2-ethylbutyryl CoA, albeit with lower efficiency than with its preferred substrates. nih.govnih.govillinoisstate.edu This adaptive response highlights the ability of microbial metabolic networks to reroute flux and utilize unusual precursors to maintain essential functions like membrane biosynthesis.

Table 1: Metabolic Adaptation in Listeria monocytogenes to Unnatural Carboxylic Acid Supplementation

Supplemented Carboxylic Acid Implicated Enzyme(s) Observed Metabolic Outcome
2-Ethylbutyrate Phosphotransbutyrylase (Ptb), Butyrate kinase (Buk) Activation to 2-ethylbutyryl-CoA and subsequent incorporation into the cell membrane, forming novel branched-chain fatty acids. nih.govnih.govillinoisstate.edu
2-Methylpentanoate Phosphotransbutyrylase (Ptb), Butyrate kinase (Buk) Activation to the corresponding acyl-CoA and incorporation into membrane fatty acids. nih.govillinoisstate.edu

Methodologies for Research on 2 Ethylbutyryl Coenzyme a

Chemical and Chemoenzymatic Synthesis of 2-Ethylbutyryl Coenzyme A and Analogs

The generation of 2-Ethylbutyryl CoA for research purposes relies on robust synthetic protocols that can be broadly categorized as either purely chemical or combined chemoenzymatic approaches.

The synthesis of acyl-CoA thioesters, including 2-Ethylbutyryl CoA, typically begins with the corresponding carboxylic acid, in this case, 2-ethylbutyric acid. Several chemical methods have been developed to activate the carboxylic acid and facilitate its ligation to the thiol group of coenzyme A (CoA). rsc.org These methods are necessary because carboxylate groups themselves are poor substrates for acyl substitution and must be activated to facilitate the reaction. libretexts.org

Common activation strategies include:

Mixed Anhydride (B1165640) Method: This is a widely used protocol for preparing acyl-CoAs, including unnatural variants like 2-Ethylbutyryl CoA. nih.gov The process involves the formation of a mixed anhydride intermediate, which is then reacted with CoA. nih.govillinoisstate.edu

N,N'-Carbonyldiimidazole (CDI) Method: In this two-step protocol, the carboxylic acid is first activated in situ with CDI. The resulting acyl-imidazole intermediate is then directly thioesterified with free CoA. mdpi.com This method is versatile as it can be applied to a wide range of commercially available carboxylic acids. mdpi.comethz.ch While particularly reliable for aliphatic acyl-CoAs, its success with dicarboxylic acids can be limited. ethz.ch

Symmetric Anhydride Method: This is considered a very clean method that involves the direct thioesterification of a symmetric anhydride with CoA in a buffered aqueous solution, yielding minimal side products. mdpi.com However, its application is restricted by the limited commercial availability of the required symmetric anhydrides. mdpi.com

N-Hydroxysuccinimide (NHS) Ester Method: This approach involves converting the carboxylic acid to an NHS ester, which then reacts with CoA to form the desired thioester. This method can offer superior yields compared to acid chloride or mixed anhydride methods by reducing side reactions. nih.govresearchgate.net

Chemoenzymatic synthesis offers an alternative under physiological conditions, utilizing enzymes with broad substrate specificity. rsc.org ATP-dependent acyl-CoA ligases or synthetases can catalyze the thioesterification of carboxylic acids. nih.gov While many of these enzymes are specific, some exhibit promiscuity, enabling the synthesis of unnatural acyl-CoAs. nih.govresearchgate.net For instance, the phosphotransbutyrylase (Ptb) from Listeria monocytogenes has been shown to recognize and convert 2-Ethylbutyryl CoA, indicating its potential utility in enzymatic synthesis pathways. illinoisstate.edu

The synthesis of 2-Ethylbutyryl CoA has been successfully achieved using the mixed anhydride method based on the protocol outlined by Stadtman. nih.gov This procedure involves two primary steps:

Formation of the Mixed Anhydride: 2-Ethylbutyric acid is reacted with ethyl chloroformate in an organic solvent like ethyl ether, typically in the presence of a base such as anhydrous pyridine (B92270). nih.gov The pyridine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the formation of the mixed anhydride and precipitating as insoluble pyridine hydrochloride, which can be removed by filtration. nih.gov

Reaction with Coenzyme A: The resulting mixed anhydride is then introduced to an aqueous solution of the trilithium salt of coenzyme A. researchgate.net The thiol group of CoA attacks the carbonyl carbon of the 2-ethylbutyryl moiety in the mixed anhydride, leading to the formation of the 2-Ethylbutyryl CoA thioester. ethz.chnih.gov

Preparation Protocols for Acyl-CoA Substrates from Carboxylic Acids

Spectroscopic and Chromatographic Characterization in Research Contexts

Due to their chemical properties and varying concentrations in biological matrices, the analysis of acyl-CoA species requires sensitive and specific analytical techniques. mdpi.com High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone methods for the characterization and quantification of compounds like 2-Ethylbutyryl CoA.

HPLC is a fundamental technique for the simultaneous detection and quantification of multiple acyl-CoA species from biological extracts or synthetic reaction mixtures. psu.edu The method's detection limit is typically in the picomole range. psu.edu

Reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 column is frequently employed for the separation of short- to medium-chain acyl-CoAs. nih.govnih.gov The mobile phase usually consists of an aqueous buffer (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid adjusted to a specific pH) and an organic modifier like methanol (B129727) or acetonitrile, run in a gradient elution mode. nih.govnih.gov

Detection can be achieved through:

UV/Visible Absorbance: The adenine (B156593) moiety of the CoA molecule allows for detection by UV absorbance, typically around 260 nm. jove.com

Fluorescence Detection: For enhanced sensitivity, CoA thioesters can be derivatized with a fluorescent agent like monobromobimane (B13751) (mBBr), which reacts with the free thiol group after hydrolysis of the thioester bond. jove.com The derivatized product is then detected by a fluorescence detector. jove.com

Table 1: Example HPLC Conditions for Acyl-CoA Analysis
ParameterConditionReference
Column Gemini C18, 100 mm × 4.6 mm, 3 µm nih.gov
Mobile Phase A 50 mM formic acid, pH 8.1 with ammonium hydroxide nih.gov
Mobile Phase B Methanol nih.gov
Flow Rate 0.6 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detection UV/Visible or Mass Spectrometry mdpi.com

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the premier tool for acyl-CoA analysis due to its exceptional sensitivity and specificity. creative-proteomics.commetwarebio.com LC-MS/MS (tandem mass spectrometry) allows for the quantification of acyl-CoAs down to the femtomole level and is essential for comprehensive metabolomics profiling. psu.educreative-proteomics.com

Key MS-based approaches include:

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the parent ion. Acyl-CoA species exhibit characteristic fragmentation patterns, which are used for their unambiguous identification and quantification via methods like Multiple Reaction Monitoring (MRM). creative-proteomics.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, enabling the precise determination and characterization of acyl-CoA molecules, which is especially useful for identifying unknown or modified species. metwarebio.com

Isotope Dilution Mass Spectrometry (IDMS): For absolute and highly accurate quantification, stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) are used. nih.govmetwarebio.com The ratio of the endogenous analyte to the known amount of the spiked heavy-isotope standard allows for precise concentration measurement. metwarebio.comnih.gov

The analysis of acyl-CoAs by LC-MS/MS provides a snapshot of the metabolic state of cells, enabling the elucidation of metabolic pathways and their regulation. creative-proteomics.commetwarebio.com

Table 2: Mass Spectrometry Parameters for Acyl-CoA Detection
TechniqueApplicationKey FeatureReference
LC-MS/MS Targeted quantification in complex samplesHigh sensitivity and specificity through fragmentation (MRM) mdpi.comacs.org
HRMS Identification and structural analysisHigh mass accuracy for precise formula determination nih.govmetwarebio.com
IDMS Absolute quantificationUses stable isotope-labeled internal standards for high accuracy nih.govmetwarebio.com

HPLC-Based Methods for Quantification and Characterization of CoA Thioesters

In Vitro Enzyme Assay Development and Optimization

In vitro enzyme assays are crucial for characterizing the activity and substrate specificity of enzymes that may interact with 2-Ethylbutyryl CoA. The development of such assays involves the synthesis of the substrate, optimization of reaction conditions, and a reliable method for detecting product formation or substrate consumption.

For enzymes like phosphotransbutyrylase (Ptb), which catalyzes the reversible conversion of an acyl-CoA to an acyl-phosphate, assays are often performed in the direction of phosphorolysis (acyl-CoA + Pi ⇌ acyl-phosphate + CoASH). illinoisstate.edu The activity can be quantified by monitoring the release of the free thiol of coenzyme A (CoASH). illinoisstate.edu A common method is the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, which reacts with the free thiol to produce a yellow-colored compound (TNB) that can be measured spectrophotometrically at 412 nm. illinoisstate.edu

The phosphotransbutyrylase from Listeria monocytogenes has been shown to utilize 2-Ethylbutyryl CoA as a substrate, although with lower efficiency compared to its preferred branched-chain substrates like isobutyryl-CoA. illinoisstate.edu The relative activity for 2-Ethylbutyryl CoA was found to be approximately 7.1% compared to isobutyryl-CoA. illinoisstate.edu

Optimization of an enzyme assay involves varying parameters such as pH, temperature, and the concentrations of the substrate, enzyme, and any cofactors to determine the optimal conditions for activity. For acyl-CoA-dependent enzymes, it is also critical to ensure the stability of the thioester substrate, which can be prone to hydrolysis. nih.gov

Table 3: Relative Activity of L. monocytogenes Phosphotransbutyrylase (Ptb) with Various Acyl-CoA Substrates
SubstrateRelative Activity (%)
Isobutyryl CoA100.0
Isovaleryl CoA86.7
2-Methylbutyryl CoA73.8
Butyryl CoA47.1
Pentanoyl CoA32.6
Propionyl CoA22.3
2-Ethylbutyryl CoA 7.1
Hexanoyl CoA4.8
Acetyl CoA4.2
Data adapted from research on Ptb from Listeria monocytogenes, with activity for isobutyryl CoA set to 100%. illinoisstate.edu

Determination of Steady-State Kinetic Parameters (Kₘ, kcat)

Understanding an enzyme's efficiency and affinity for a substrate requires the determination of its steady-state kinetic parameters, the Michaelis constant (Kₘ) and the catalytic constant (kcat). libretexts.orgcsbsju.edu The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. libretexts.orgyoutube.com The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second at saturation. libretexts.orgcsbsju.edu

For phosphotransbutyrylase (Ptb) from Listeria monocytogenes, these parameters were determined for several substrates, including 2-Ethylbutyryl CoA. nih.govillinoisstate.edu The enzyme showed broad substrate specificity but had lower efficiency with 2-Ethylbutyryl CoA compared to its preferred branched-chain substrates like isobutyryl CoA. nih.gov The kinetic data were obtained by fitting initial reaction rates at varying substrate concentrations to the Michaelis-Menten equation. nih.gov

In contrast, for the 2-hydroxyacyl-CoA lyase from Actinomycetospora chiangmaiensis, kinetic parameters for the analogous substrate 2-hydroxy-2-ethylbutyryl-CoA could not be determined. nih.govresearchgate.net Research indicated that the C6 acyl group of this compound was likely too bulky to fit into the enzyme's active site, resulting in no detectable cleavage to 3-pentanone (B124093). nih.govuniprot.org This finding itself is a significant result derived from kinetic analysis attempts.

Table 1: Steady-State Kinetic Parameters of Phosphotransbutyrylase (Ptb) from L. monocytogenes for Various Acyl-CoA Substrates. nih.govillinoisstate.edu
Substratekcat (s⁻¹)Kₘ (µM)kcat/Kₘ (µM⁻¹s⁻¹)
Isobutyryl CoA1263.4 ± 31.757.9 ± 4.821.4
Isovaleryl CoA1043.4 ± 12.285.4 ± 5.212.2
2-Methylbutyryl CoA769.1 ± 13.996.8 ± 7.97.9
2-Ethylbutyryl CoA562.5 ± 21.6242.6 ± 28.52.3
Butyryl CoA673.9 ± 25.279.9 ± 8.88.43
Propionyl CoA518.8 ± 25.8190.6 ± 20.92.72

Genetic and Proteomic Approaches to Study Associated Enzymes

Investigating the enzymes involved in 2-Ethylbutyryl CoA metabolism extends beyond in vitro assays to genetic and proteomic analyses, which provide insights into their in vivo function, regulation, and expression.

Heterologous Expression and Purification of Recombinant Enzymes

To obtain sufficient quantities of pure enzyme for characterization, genes encoding enzymes of interest are often expressed in a host organism, a process known as heterologous expression. nih.gov The gene for phosphotransbutyrylase (Ptb) from L. monocytogenes was cloned and overexpressed in Escherichia coli. illinoisstate.edu The recombinant enzyme, engineered with a hexa histidine-tag, was then purified from the E. coli cell-free extract using nickel-chelated nitrilotriacetic acid (Ni²⁺-NTA) affinity chromatography. illinoisstate.edu This technique allows for the isolation of the target protein for detailed kinetic and structural studies. illinoisstate.edu

Similarly, the gene for a 2-hydroxyacyl-CoA lyase from A. chiangmaiensis was heterologously expressed in E. coli to confirm its function. nih.govfrontiersin.org However, researchers noted that achieving sufficient soluble expression in E. coli can be challenging for some prokaryotic enzymes. nih.gov To overcome this, alternative expression systems, such as Mycobacterium smegmatis, were proposed to improve the production of the recombinant protein for more extensive characterization. nih.gov

Proteome Analysis for Gene Cluster Induction and Protein Expression

Proteomics, the large-scale study of proteins, is a powerful tool to identify which enzymes are involved in a specific metabolic pathway. theses.fr By comparing the entire protein profile (proteome) of a microorganism under different growth conditions, researchers can identify proteins that are specifically "induced" or expressed at higher levels in the presence of a particular substrate. nih.gov

In the study of A. chiangmaiensis, proteome analysis was used to identify the enzymes involved in the degradation of 2-hydroxyisobutyric acid (2-HIBA), a metabolic precursor. nih.govfrontiersin.org When the proteome of cells grown on 2-HIBA was compared to that of cells grown on acetone (B3395972), a strong induction of a specific gene cluster, termed the lyase-HCL cluster, was observed. nih.govresearchgate.net The proteins encoded by this cluster were highly abundant in the 2-HIBA-grown cells but almost absent in the acetone-grown cells, providing strong evidence for their role in the 2-HIBA degradation pathway. nih.gov This approach is critical for discovering the function of genes and gene clusters in novel metabolic pathways. nih.govresearchgate.net

Mutagenesis Studies to Investigate Enzyme Function

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in a modified protein. This method is invaluable for investigating the function of individual amino acids within an enzyme, such as those in the active site that are responsible for substrate binding and catalysis. researchgate.net

While direct mutagenesis studies on an enzyme specific to 2-Ethylbutyryl CoA are not extensively documented, the principle has been applied to related enzymes to alter their substrate specificity. For example, attempts were made to improve the catalytic efficiency of a 2-hydroxyacyl-CoA lyase from a Rhodospirillales bacterium by mutating various residues within its active site. nih.gov Although these specific mutations did not result in the desired enhancement for its target substrates, the study illustrates the methodology's potential. nih.gov By changing key amino acids, researchers can probe the structural basis of an enzyme's substrate preference and potentially engineer enzymes with novel or improved functions.

Research Perspectives and Future Directions

Elucidation of Regulatory Mechanisms Governing 2-Ethylbutyryl Coenzyme A Metabolism

The intricate control of metabolic pathways is crucial for cellular homeostasis and adaptation. For this compound (CoA), a key intermediate in various metabolic processes, understanding its regulatory mechanisms is paramount. This involves dissecting the allosteric regulation and post-translational modifications of enzymes that produce or consume this compound, as well as the transcriptional and translational control of their expression.

Allosteric Regulation and Post-Translational Modifications of Related Enzymes

Allosteric regulation provides a rapid and reversible means of controlling enzyme activity in response to fluctuating cellular needs. fiveable.me This type of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme. fiveable.me In the context of 2-ethylbutyryl-CoA metabolism, enzymes such as phosphotransbutyrylase (Ptb) have been shown to be subject to allosteric control. For instance, studies on Ptb from Listeria monocytogenes revealed that its catalytic activity is influenced by the binding of various acyl-CoA molecules, suggesting a feedback mechanism to control the flow of carbons through the pathway. nih.govillinoisstate.edu

Post-translational modifications (PTMs) represent another critical layer of enzyme regulation, expanding the functional diversity of the proteome. nih.gov PTMs such as phosphorylation, acetylation, and methylation can dramatically alter an enzyme's catalytic efficiency, stability, or localization. nih.gov For example, the activity of enzymes involved in fatty acid synthesis, which can utilize precursors like 2-ethylbutyryl-CoA, is often modulated by PTMs in response to nutrient availability. While direct evidence for PTMs on enzymes specifically metabolizing 2-ethylbutyryl-CoA is still emerging, the prevalence of these modifications in related metabolic pathways suggests they are likely to play a significant role. For instance, histone acetylation and methylation, which rely on acetyl-CoA and S-adenosyl-methionine as donors, are well-established mechanisms for regulating gene expression, and similar modifications could regulate the enzymes involved in 2-ethylbutyryl-CoA metabolism. nih.gov

Table 1: Examples of Regulatory Mechanisms in Related Metabolic Pathways

Regulatory Mechanism Enzyme/Process Organism Effect Reference
Allosteric Regulation Phosphotransbutyrylase (Ptb) Listeria monocytogenes Activity modulated by acyl-CoA binding nih.govillinoisstate.edu
Allosteric Regulation Transglutaminase 2 (TG2) Human Inhibited by GTP binding nih.gov
Post-Translational Modification Histone Acetylation Eukaryotes Gene transcription activation nih.gov
Post-Translational Modification BiP Inactivation Eukaryotes AMPylation inactivates BiP nih.gov

Transcriptional and Translational Control of Related Enzyme Expression

The synthesis of enzymes involved in 2-ethylbutyryl-CoA metabolism is tightly controlled at both the transcriptional and translational levels to ensure their production only when needed. Transcriptional regulation involves the binding of transcription factors to specific DNA sequences, either activating or repressing gene expression. In bacteria, genes encoding enzymes for a specific metabolic pathway are often clustered together in operons, allowing for their coordinated regulation. For example, the bkd operon in Listeria monocytogenes contains genes for enzymes involved in branched-chain amino acid degradation, which can produce precursors for 2-ethylbutyryl-CoA synthesis. nih.gov The expression of this operon is controlled in response to the availability of these amino acids.

Translational control mechanisms add another layer of regulation, modulating the efficiency of mRNA translation into protein. nih.gov This can be particularly important for rapidly responding to environmental changes. In yeast, for instance, the translation of mRNAs encoding lipogenic enzymes, including acetyl-CoA carboxylase, is coordinately activated late in the cell cycle. nih.gov This is mediated by an upstream open reading frame (uORF) in the ACC1 mRNA, which adjusts protein levels in response to nutrient availability. nih.gov Similar mechanisms could be at play in regulating the expression of enzymes that utilize 2-ethylbutyryl-CoA for the synthesis of specialized lipids or other metabolites.

Comparative Biochemistry Across Biological Domains (Prokaryotic vs. Eukaryotic)

The metabolism of 2-ethylbutyryl-CoA and related compounds exhibits notable differences between prokaryotic and eukaryotic organisms, reflecting their distinct cellular architectures and evolutionary histories. Prokaryotes, lacking membrane-bound organelles, have their metabolic pathways co-located in the cytoplasm, allowing for efficient channeling of intermediates. technologynetworks.com In contrast, eukaryotes compartmentalize metabolic processes within organelles such as mitochondria and peroxisomes, which necessitates transport mechanisms for intermediates like 2-ethylbutyryl-CoA. technologynetworks.com

In prokaryotes, particularly in certain bacteria, 2-ethylbutyryl-CoA is a key intermediate in the degradation of various organic compounds and in the biosynthesis of branched-chain fatty acids that are important for membrane fluidity. nih.govgoogle.com For instance, some actinobacteria can degrade 2-hydroxyisobutyric acid via a pathway that involves a CoA-dependent lyase, highlighting a specialized prokaryotic metabolic route. nih.govfrontiersin.orgresearchgate.net

In eukaryotes, the metabolism of branched-chain acyl-CoAs is primarily associated with the degradation of branched-chain amino acids in the mitochondria. While the direct metabolism of 2-ethylbutyryl-CoA is less characterized in eukaryotes, it is plausible that it can be processed by the same enzymatic machinery. Furthermore, some eukaryotic organisms, particularly fungi and certain protists, are known to produce unique secondary metabolites that may derive from precursors like 2-ethylbutyryl-CoA. The study of 2-hydroxyisobutyrylation as a post-translational modification in both prokaryotes and eukaryotes suggests a conserved role for related metabolites across different domains of life. nih.gov

Table 2: Key Differences in 2-Ethylbutyryl-CoA Metabolism Between Prokaryotes and Eukaryotes

Feature Prokaryotes Eukaryotes Reference
Cellular Organization No membrane-bound organelles; metabolism in cytoplasm. Compartmentalized metabolism in organelles (e.g., mitochondria). technologynetworks.com
Primary Role Degradation of organic compounds, branched-chain fatty acid synthesis. Primarily branched-chain amino acid degradation. nih.govgoogle.com
Specialized Pathways Presence of unique enzymes like CoA-dependent lyases for degradation of specific compounds. Potential for synthesis of unique secondary metabolites. nih.govfrontiersin.orgresearchgate.net
Post-Translational Modifications 2-hydroxyisobutyrylation observed. 2-hydroxyisobutyrylation observed, particularly on histones. nih.gov

Implications for Microbial Physiology and Adaptation

The metabolism of 2-ethylbutyryl-CoA has significant implications for the physiology and adaptation of microorganisms, particularly in response to environmental stressors and for the production of specialized molecules.

Role in Membrane Lipid Remodeling and Stress Response in Bacteria

Bacterial membranes are dynamic structures that are constantly remodeled to adapt to changing environmental conditions such as temperature, pH, and nutrient availability. nih.gov Branched-chain fatty acids, which can be synthesized from precursors like 2-ethylbutyryl-CoA, play a crucial role in maintaining membrane fluidity and function under stress. nih.gov For example, Listeria monocytogenes incorporates branched-chain fatty acids into its membrane to maintain fluidity at low temperatures. illinoisstate.edu The ability to utilize exogenous branched-chain carboxylic acids, including 2-ethylbutyrate, to synthesize these specialized lipids highlights a flexible adaptive strategy. illinoisstate.edu

Furthermore, the metabolism of compounds like 2-ethylbutyryl-CoA can be linked to broader stress responses. In some bacteria, the accumulation of certain lipid species, such as triacylglycerols derived from acetyl-CoA, is a strategy to divert carbon away from growth-promoting pathways during periods of stress. plos.org This allows the cell to enter a quiescent state and survive unfavorable conditions. plos.org The pathways involving 2-ethylbutyryl-CoA could similarly contribute to the production of storage lipids or other protective molecules. The ability of bacteria to remodel their membrane lipids is a key factor in their survival under nutrient-deficient conditions. nih.govfrontiersin.org

Engineering Metabolic Pathways for Biotechnological Applications

The metabolic pathways involving 2-ethylbutyryl-CoA and related acyl-CoAs are attractive targets for metabolic engineering to produce valuable chemicals and biofuels. nih.gov By manipulating the expression of key enzymes and redirecting metabolic fluxes, it is possible to enhance the production of desired compounds. For instance, engineered Escherichia coli has been used to produce butyric acid by reconstructing a heterologous pathway leading to butyryl-CoA and then converting it to the final product. nih.gov

Similar strategies can be envisioned for the production of chemicals derived from 2-ethylbutyryl-CoA. The modular nature of polyketide synthases (PKSs), which can utilize various acyl-CoA starter units, offers exciting possibilities for generating novel bioactive compounds. researchgate.net By engineering PKS pathways and supplying them with precursors like 2-ethylbutyryl-CoA, it may be possible to create new antibiotics or other pharmaceuticals. rsc.org For example, the biosynthesis of salinosporamide A involves a chloroethyl group derived from a unique chlorination mechanism, while the deschloro-analog originates from butyrate (B1204436) via ethylbutyryl-CoA, showcasing the potential for generating structural diversity through metabolic engineering. rsc.org

Unexplored Metabolic Fates and Biological Functions of this compound

While this compound (CoA) is not a central metabolite in primary metabolic pathways, research indicates it can be assimilated and processed by certain organisms under specific conditions, pointing toward metabolic fates that are not yet fully characterized. The primary area of investigation has been its role as an "unnatural" precursor for fatty acid synthesis, particularly in bacteria known for their metabolic flexibility.

One of the most defined, albeit unconventional, metabolic fates of 2-Ethylbutyryl CoA is its participation in the biosynthesis of branched-chain fatty acids (BCFAs) in bacteria such as Listeria monocytogenes. uni.luillinoisstate.edu This bacterium can utilize supplemented branched-chain carboxylic acids, like 2-ethylbutyrate, to synthesize novel BCFAs for incorporation into its cell membrane. illinoisstate.edu This process relies on a Bkd-independent pathway, where enzymes like phosphotransbutyrylase (Ptb) and butyrate kinase (Buk) are hypothesized to catalyze the conversion of exogenous carboxylic acids into their corresponding acyl-CoA thioesters. illinoisstate.edunih.gov

The enzyme phosphotransbutyrylase from L. monocytogenes has been shown to have a broad substrate specificity, with a notable preference for branched-chain acyl-CoAs. uni.lunih.gov Although it can process 2-Ethylbutyryl CoA, its catalytic efficiency is lower compared to the natural substrates derived from branched-chain amino acids. uni.lunih.gov This suggests that while the metabolic machinery exists to utilize this unnatural substrate, it is not optimized for it.

Table 1: Kinetic Parameters of L. monocytogenes Phosphotransbutyrylase (Ptb) with Various Acyl-CoA Substrates This interactive table summarizes the catalytic efficiency of Ptb with natural and unnatural branched-chain acyl-CoA substrates, highlighting the enzyme's preference.

Substrate KM (µM) kcat (s⁻¹) kcat/KM (µM⁻¹s⁻¹) Source
Isobutyryl CoA 11 ± 1 1380 ± 30 125 nih.gov
Isovaleryl CoA 24 ± 1 1620 ± 40 68 nih.gov
2-Methylbutyryl CoA 32 ± 1 1100 ± 20 34 nih.gov

Beyond its role as a fatty acid precursor, other biological functions and metabolic fates of 2-Ethylbutyryl CoA remain largely speculative and represent a frontier in metabolic research. The structural properties of the molecule, specifically the ethyl branch at the alpha-position, may limit its interaction with certain enzymes. For instance, research on a lyase from Aquabacterium chiangmaiensis indicated that the C6 acyl moiety of 2-hydroxy-2-ethylbutyryl-CoA appeared too bulky for the enzyme's active site, preventing its conversion. frontiersin.org

Future research could explore several hypothetical roles based on the known functions of other acyl-CoA molecules:

Post-Translational Modification: Acyl-CoA molecules are increasingly recognized as donors for protein acylation, a post-translational modification that can alter protein function, localization, and stability. While acetylation and succinylation are well-studied, the potential for "2-ethylbutyrylation" of proteins is an entirely unexplored area.

Metabolic Regulation: Acyl-CoAs can act as allosteric regulators of enzymes, influencing metabolic flux. It is conceivable that 2-Ethylbutyryl CoA could modulate the activity of enzymes involved in fatty acid or amino acid metabolism, although its cellular concentration is likely to be low except under specific supplementation conditions.

Interaction with Gene Expression: Short-chain acyl-CoAs can influence gene expression by serving as substrates for histone acetyltransferases. Whether 2-Ethylbutyryl CoA or its derivatives could similarly impact chromatin structure and gene regulation is an open question.

Elucidating these potential functions will require the development of new tools and experimental models to track the synthesis, trafficking, and interactions of 2-Ethylbutyryl CoA within the cell.

Development of Advanced Analytical Techniques for In Situ Monitoring

A significant barrier to understanding the metabolic roles of less common metabolites like 2-Ethylbutyryl CoA is the lack of analytical methods for their direct and real-time monitoring within living systems (in situ). Current analytical approaches typically rely on chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry. nih.gov While powerful, these methods require cell lysis and extraction, precluding the observation of dynamic changes in metabolite concentrations in living cells. The development of advanced analytical techniques is therefore crucial for future research.

Promising future directions for in situ monitoring include:

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules directly in tissue sections or cell cultures without the need for labels. By adapting MSI methods, it could be possible to map the localization of 2-Ethylbutyryl CoA within cellular compartments or specific regions of a bacterial biofilm, providing clues to its sites of synthesis and action.

Advanced Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is a non-destructive technique that can provide real-time chemical information from biological samples. researchgate.net The development of SERS-based platforms using gold or silver nanoparticles could potentially detect the unique vibrational signature of 2-Ethylbutyryl CoA. researchgate.net Key challenges would include achieving sufficient sensitivity and distinguishing its signal from the complex background of other cellular components, particularly structurally similar acyl-CoAs.

Genetically Encoded Biosensors: A frontier in metabolic analysis is the creation of biosensors based on fluorescent proteins. These sensors are engineered to change their fluorescence properties upon binding to a specific metabolite. Developing a biosensor for 2-Ethylbutyryl CoA would be a challenging but transformative endeavor. It would likely involve screening for or engineering a bacterial regulatory protein that naturally binds to this or similar molecules and coupling its binding domain to a fluorescent reporter. Such a tool would enable the visualization of concentration dynamics in real-time within single living cells.

Table 2: Potential Advanced Analytical Techniques for 2-Ethylbutyryl CoA Monitoring This interactive table outlines emerging analytical methods that could be developed for the in situ study of 2-Ethylbutyryl CoA.

Technique Principle Potential Application for 2-Ethylbutyryl CoA Key Challenge
Mass Spectrometry Imaging (MSI) Label-free detection of molecules in thin sample sections based on mass-to-charge ratio. Mapping the spatial distribution within tissues or microbial colonies. Achieving sufficient spatial resolution and sensitivity for a low-abundance metabolite.
Surface-Enhanced Raman Spectroscopy (SERS) Enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces. researchgate.net Real-time, non-destructive detection in living cells or biofluids. Signal specificity and differentiation from other acyl-CoAs; avoiding fluorescence interference. researchgate.net

The successful development of these or other novel analytical tools will be essential to move beyond speculation and directly investigate the unexplored metabolic landscape of this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-ethylbutyryl coenzyme A (2-EBCoA) in vitro?

  • Methodological Answer : 2-EBCoA can be synthesized enzymatically using acyl-CoA synthetases or transferases. For example, incubating 2-ethylbutyric acid with CoA-SH, ATP, and Mg²⁺ in the presence of acyl-CoA synthetase (e.g., from E. coli) at 37°C for 1–2 hours. Purification involves reversed-phase HPLC with UV detection at 260 nm (for adenine moiety) . Validation via LC-MS or NMR ensures structural integrity .

Q. What analytical techniques are recommended for quantifying 2-EBCoA in biological samples?

  • Methodological Answer : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) in positive ion mode. Optimize MRM transitions for 2-EBCoA (e.g., m/z 768.5 → 347.1 for the adenine fragment). For lower sensitivity requirements, enzymatic assays coupled with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) detect free thiol groups released during CoA hydrolysis .

Q. What metabolic pathways involve 2-EBCoA, and how can its role be experimentally validated?

  • Methodological Answer : 2-EBCoA is hypothesized to participate in branched-chain fatty acid metabolism. To validate, knockout models (e.g., CRISPR-Cas9 targeting acyl-CoA dehydrogenases) or isotopic tracing (¹³C-labeled 2-ethylbutyrate) can track its incorporation into downstream metabolites. Compare wild-type vs. mutant phenotypes using metabolomics .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-EBCoA synthesis while minimizing byproducts like ethyl-CoA derivatives?

  • Methodological Answer : Use a kinetic-controlled approach:

  • Step 1 : Screen enzymes (e.g., acyl-CoA synthetase vs. transferase) for substrate specificity using fluorescence-based activity assays.
  • Step 2 : Adjust ATP:Mg²⁺ ratios (1:2 to 1:4) to reduce nonspecific adenylation.
  • Step 3 : Employ immobilized enzyme reactors (e.g., Ni-NTA beads for His-tagged enzymes) to enhance reusability and purity .

Q. How should discrepancies in reported 2-EBCoA enzymatic activity data be resolved?

  • Methodological Answer : Cross-validate findings by:

  • Replicating assays under standardized conditions (pH 7.4, 25°C, 150 mM KCl).
  • Comparing kinetic parameters (Km, Vmax) across studies using Lineweaver-Burk plots.
  • Assessing batch-specific CoA purity via enzymatic activity tests (e.g., citrate synthase coupling assay) to rule out substrate contamination .

Q. What in silico strategies predict 2-EBCoA’s interactions with acyl-CoA-binding proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., ACBP) and 2-EBCoA’s 3D conformation (optimized via Gaussian DFT).
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å).
  • Consensus scoring : Integrate results from multiple tools (e.g., SwissDock, HADDOCK) to reduce false positives .

Methodological Considerations

Q. How to design a robust experimental protocol for studying 2-EBCoA’s inhibition effects?

  • Answer :

  • Dose-response curves : Test 2-EBCoA at 0.1–100 µM concentrations against target enzymes (e.g., thiolase).
  • Controls : Include CoA-SH and butyryl-CoA to assess specificity.
  • Data normalization : Express activity as % residual activity relative to no-inhibitor controls. Use IC50 values with 95% confidence intervals from nonlinear regression .

Q. What statistical approaches are appropriate for analyzing 2-EBCoA’s metabolic flux data?

  • Answer : Apply isotopomer spectral analysis (ISA) for ¹³C-labeling data or Bayesian hierarchical modeling to account for biological variability. Use tools like INCA (Isotopomer Network Compartmental Analysis) or Metran for flux quantification .

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